molecular formula C10H11NO2 B1294722 5-Nitro-1,2,3,4-tetrahydronaphthalene CAS No. 29809-14-1

5-Nitro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1294722
CAS No.: 29809-14-1
M. Wt: 177.2 g/mol
InChI Key: VXZHOWCMXKLZNY-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of naphthalene, where the nitro group is attached to the fifth position of the tetrahydronaphthalene ring system. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 5-Nitro-1,2,3,4-tetrahydronaphthalene is not available, general precautions for handling nitro compounds include avoiding exposure, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Nitro-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A parent compound without the nitro group.

    5-Amino-1,2,3,4-tetrahydronaphthalene: A reduced form of 5-Nitro-1,2,3,4-tetrahydronaphthalene.

    5-Bromo-1,2,3,4-tetrahydronaphthalene: A halogenated derivative.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group makes it a valuable intermediate for various synthetic applications and enhances its potential in scientific research .

Properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZHOWCMXKLZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183947
Record name 1,2,3,4-Tetrahydro-5-nitronaphthalene
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29809-14-1
Record name 5-Nitrotetralin
Source CAS Common Chemistry
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Record name 1,2,3,4-Tetrahydro-5-nitronaphthalene
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Record name Praseodymium phosphate
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Record name 1,2,3,4-Tetrahydro-5-nitronaphthalene
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Record name 1,2,3,4-tetrahydro-5-nitronaphthalene
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Record name 1,2,3,4-TETRAHYDRO-5-NITRONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Nitro-1,2,3,4-tetrahydronaphthalene in the synthesis of sulfonated tetrahydronaphthylamines?

A1: The research paper describes using this compound as a starting material to synthesize 4-amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid []. This is achieved by first sulfonating this compound to yield 4-nitro-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid. Subsequently, a Bechamp reduction is performed on the nitro group to yield the final 4-amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid.

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